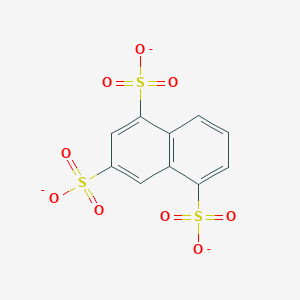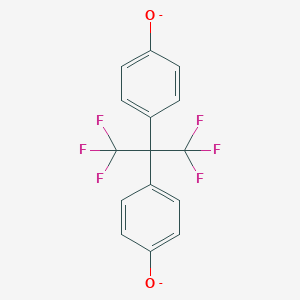
2-(2-methylphenyl)-N-(1-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylphenyl)-N-(1-phenylethyl)acetamide, also known as N-phenyl-2-(2-methylphenyl)acetamide (N-phenyl-2-tolylacetamide), is a chemical compound that belongs to the class of acetamide derivatives. It is a white crystalline powder that is soluble in organic solvents and slightly soluble in water. This compound has been the focus of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 2-(2-methylphenyl)-N-(1-phenylethyl)acetamidetolylacetamide is not fully understood. However, it is believed to act by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are mediators of pain and inflammation, and their inhibition by 2-(2-methylphenyl)-N-(1-phenylethyl)acetamidetolylacetamide may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(2-methylphenyl)-N-(1-phenylethyl)acetamidetolylacetamide has been shown to have a number of biochemical and physiological effects. It has been demonstrated to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in models of inflammation. Additionally, it has been shown to reduce the levels of reactive oxygen species, which are involved in the pathogenesis of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-methylphenyl)-N-(1-phenylethyl)acetamidetolylacetamide in lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, meaning that the dose required to produce a therapeutic effect is much lower than the dose that produces toxic effects. However, one limitation of using this compound is its relatively low solubility in water, which may make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-(2-methylphenyl)-N-(1-phenylethyl)acetamidetolylacetamide. One area of interest is its potential use as a treatment for neuropathic pain, which is a type of chronic pain that is difficult to treat with currently available medications. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify any potential side effects or interactions with other drugs. Finally, there is a need for the development of more efficient synthesis methods for 2-(2-methylphenyl)-N-(1-phenylethyl)acetamidetolylacetamide to facilitate its use in future research.
Méthodes De Synthèse
The synthesis of 2-(2-methylphenyl)-N-(1-phenylethyl)acetamidetolylacetamide involves the reaction of 2-methylacetophenone with aniline in the presence of acetic anhydride and glacial acetic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-(2-methylphenyl)-N-(1-phenylethyl)acetamidetolylacetamide has been studied for its potential therapeutic applications, including its use as an analgesic and anti-inflammatory agent. It has been shown to exhibit analgesic activity in various animal models of pain, including the hot plate and tail flick tests. Additionally, it has been demonstrated to have anti-inflammatory effects in models of acute and chronic inflammation.
Propriétés
Formule moléculaire |
C17H19NO |
|---|---|
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
2-(2-methylphenyl)-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C17H19NO/c1-13-8-6-7-11-16(13)12-17(19)18-14(2)15-9-4-3-5-10-15/h3-11,14H,12H2,1-2H3,(H,18,19) |
Clé InChI |
JDHMDEXNIOJOIX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC(C)C2=CC=CC=C2 |
SMILES canonique |
CC1=CC=CC=C1CC(=O)NC(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(dimethylamino)ethyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate](/img/structure/B221274.png)
![2-[4-(7-Chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B221275.png)
![3-(2-ethoxycarbonyl-3,4,6,8-tetramethyl-6H-pyrrolo[3,2-f]indolizin-7-yl)propanoic acid](/img/structure/B221277.png)

![4-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B221280.png)
![N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B221282.png)





![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B221356.png)

